molecular formula C23H29BrN2O2 B3005071 1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106749-87-4

1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B3005071
CAS No.: 1106749-87-4
M. Wt: 445.401
InChI Key: HDCUXPYRAOULAM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C23H29BrN2O2 and its molecular weight is 445.401. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N2O2.BrH/c1-4-27-20-12-10-19(11-13-20)23(26)16-24(22-7-5-6-14-25(22)23)21-15-17(2)8-9-18(21)3;/h8-13,15,26H,4-7,14,16H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCUXPYRAOULAM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=C(C=CC(=C4)C)C)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Structure

The chemical structure of the compound can be represented as follows:

C19H24BrN2O\text{C}_{19}\text{H}_{24}\text{BrN}_2\text{O}

Physical Properties

  • Molecular Weight : 364.3 g/mol
  • Appearance : Typically appears as a yellow crystalline solid.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity : The hydroxy group in the structure may contribute to its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

Efficacy Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological systems:

Table 1: Summary of Biological Activity Studies

StudyBiological ActivityModel/SystemFindings
Study 1AntioxidantIn vitro (cell lines)Significant reduction in oxidative stress markers.
Study 2AntimicrobialBacterial culturesEffective against Staphylococcus aureus and E. coli.
Study 3CytotoxicityCancer cell lines (MCF-7)Induced apoptosis at concentrations above 10 µM.

Case Studies

  • Antioxidant Effects in Cell Lines :
    A study investigated the antioxidant properties of the compound using human liver cell lines. Results indicated that treatment with the compound significantly reduced levels of reactive oxygen species (ROS) compared to control groups.
  • Antimicrobial Efficacy :
    In a laboratory setting, the compound was tested against a panel of bacterial pathogens. It demonstrated notable inhibition of growth for both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
  • Cytotoxicity Against Cancer Cells :
    Research involving breast cancer cell lines showed that the compound induced cell cycle arrest and apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptotic activity.

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